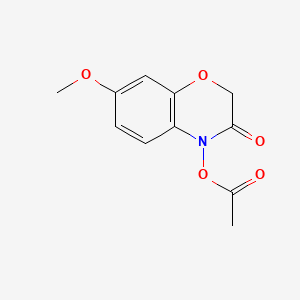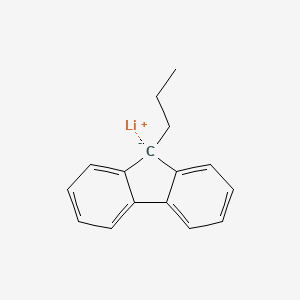![molecular formula C24H34N4O7 B14464401 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine CAS No. 68385-17-1](/img/structure/B14464401.png)
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine is a synthetic peptide derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminal glycine residue. The compound is a tetrapeptide, consisting of glycine, proline, leucine, and alanine residues. It is often used in biochemical research and pharmaceutical applications due to its stability and specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (L-alanine) to a solid resin. The subsequent amino acids (L-leucine, L-proline, and glycine) are sequentially added using coupling reagents such as HBTU or DIC in the presence of a base like DIPEA. The benzyloxycarbonyl (Cbz) group is introduced to the N-terminal glycine to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly at the proline residue.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the removal of the Cbz group.
Acidic Hydrolysis: Hydrochloric acid (HCl) or TFA can be used to hydrolyze the peptide bonds.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products Formed
Deprotected Peptide: Removal of the Cbz group yields the free peptide.
Hydrolyzed Fragments: Hydrolysis results in smaller peptide fragments or individual amino acids.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Pharmaceutical Research: Investigated for its potential therapeutic effects and as a model compound in drug development.
Structural Biology: Employed in studies to understand peptide folding and interactions.
Mechanism of Action
The biological activity of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine is primarily due to its interaction with specific enzymes and receptors. The compound can act as a competitive inhibitor for certain proteases, binding to the active site and preventing substrate access. The benzyloxycarbonyl group enhances the stability of the peptide, allowing it to resist degradation and maintain its activity .
Comparison with Similar Compounds
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Another peptide with a similar protecting group but different amino acid sequence.
N-[(Benzyloxy)carbonyl]glycyl-D-proline: Contains a D-proline residue instead of L-proline.
N-Benzyloxycarbonyl-L-leucyl-glycine: Similar structure but with fewer amino acids.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine is unique due to its specific sequence and the presence of the Cbz protecting group. This combination provides a balance of stability and biological activity, making it valuable in various research applications .
Properties
CAS No. |
68385-17-1 |
|---|---|
Molecular Formula |
C24H34N4O7 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H34N4O7/c1-15(2)12-18(21(30)26-16(3)23(32)33)27-22(31)19-10-7-11-28(19)20(29)13-25-24(34)35-14-17-8-5-4-6-9-17/h4-6,8-9,15-16,18-19H,7,10-14H2,1-3H3,(H,25,34)(H,26,30)(H,27,31)(H,32,33)/t16-,18-,19-/m0/s1 |
InChI Key |
CCDGCVHPCPMMPM-WDSOQIARSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)

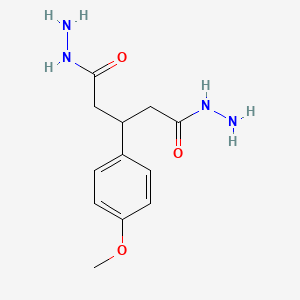

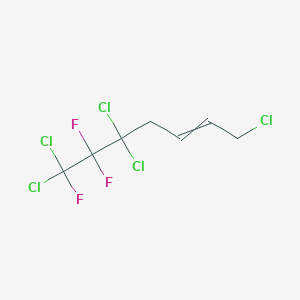

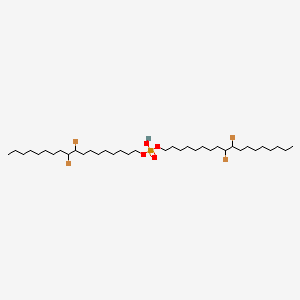
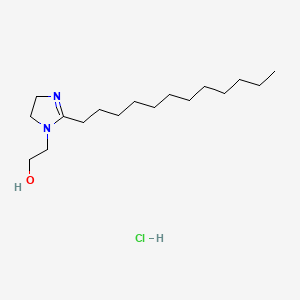
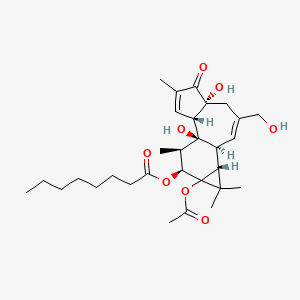
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
